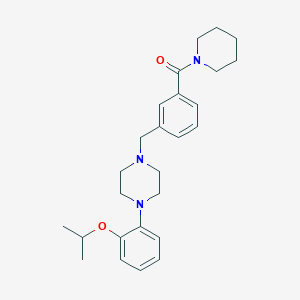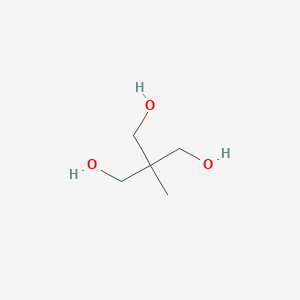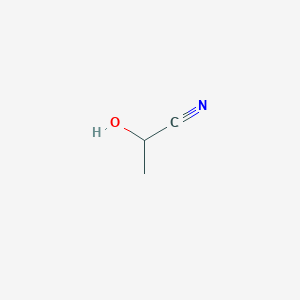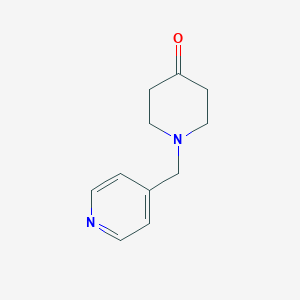
2-甲基苯乙烯
描述
2-Methylstyrene is a natural product found in Solanum lycopersicum . It is a monomer used in the preparation of poly (2-methylstyrene) and also used as an intermediate in synthetic chemistry .
Synthesis Analysis
2-Methylstyrene can be synthesized by anionic polymerization . It is also a precursor to plasticizers, resins, and polymers . It can be produced by dehydrogenation of cumene .Molecular Structure Analysis
The molecular formula of 2-Methylstyrene is C9H10 . The IUPAC name is 1-ethenyl-2-methylbenzene . The InChI is InChI=1S/C9H10/c1-3-9-7-5-4-6-8 (9)2/h3-7H,1H2,2H3 .Chemical Reactions Analysis
The thermal decomposition of 2-Methylstyrene has been studied using molecular dynamics simulations with the ReaxFF reactive force field . The decomposition is initiated mainly by carbon–carbon backbone cleavage in two types at random points along the main chain .Physical And Chemical Properties Analysis
2-Methylstyrene is a colorless oil . It has a molecular weight of 118.18 g/mol . It is slightly miscible with water .科学研究应用
催化和聚合
- 聚合物支持的钯催化剂:使用对甲基苯乙烯的阴离子聚合制备了高效的碳-碳偶联反应催化剂,可用于各种化学合成(Datta, Ebert, & Plenio, 2003)。
- 聚合速率和特性:对对甲基苯乙烯的聚合进行了研究,发现其比苯乙烯更快的聚合速率,有助于开发具有特定性能的先进聚合物(Wu Guan-ying, 2002)。
- 功能性聚乙烯嫁接共聚物:对乙烯和对甲基苯乙烯的共聚反应进行了研究,以了解所得共聚物的结构和功能性能,应用于各种材料科学领域(Hwu et al., 2005)。
超支化聚合物
- 新型合成技术:使用对(4-甲基苯乙烯)-嵌段-聚苯乙烯二嵌段阴离子的活性阴离子聚合合成了超支化聚合物,可能推动材料科学和工程的进步(Ishizu, Takahashi, & Takeda, 2000)。
热稳定性和降解
- 热氧化降解:对聚(4-甲基苯乙烯)的研究揭示了其独特的降解特性和由于易受氧化交联而在阻燃性方面的潜在应用(McCreath et al., 2015)。
纳米技术和材料科学
- 选择性区域控制:利用二嵌段共聚物聚(α-甲基苯乙烯)-嵌段-聚(4-羟基苯乙烯)的化学性质,创建具有不同嵌段共聚物相态形态的高分辨率选择性区域,影响纳米制造技术(Bosworth, Black, & Ober, 2009)。
- 嵌段共聚物嫁接:开发了金属化和功能化聚苯乙烯和聚(4-甲基苯乙烯)嵌段共聚物的先进技术,影响了聚合物化学领域(Janata et al., 2001)。
其他应用
- 燃料电池膜开发:利用电子束辐照将苯乙烯衍生物嫁接到聚(四氟乙烯-六氟丙烯)薄膜上,包括2-甲基苯乙烯,用于燃料电池的潜在应用(Kim, Lee, & Han, 2008)。
- 光降解研究:研究了聚(α-甲基苯乙烯)的光氧化,为了解聚合物在辐射下的降解机制提供了见解,对材料的长期性和稳定性具有相关性(Mailhot, Jarroux, & Gardette, 2000)。
安全和危害
作用机制
Target of Action
2-Methylstyrene, also known as 2-Vinyltoluene , is a monomer used in the preparation of poly (2-methylstyrene) and as an intermediate in synthetic chemistry . .
Mode of Action
It’s known that 2-methylstyrene can react with n-acetyl-l-cysteine to give mixtures of two possible regio isomers .
Biochemical Pathways
2-Methylstyrene is involved in the styrene degradation pathway, specifically the side-chain oxygenation pathway . This pathway includes the following enzymes: styrene monooxygenase, styrene oxide isomerase, and phenylacetaldehyde dehydrogenase . The pathway allows for the intrinsic cofactor regeneration and has a high potential for biotechnological use .
Pharmacokinetics
It’s known that 2-methylstyrene is a liquid at room temperature with a density of 0914 g/mL at 20 °C . It has a boiling point of 169-171 °C , suggesting that it can be readily vaporized and potentially inhaled.
Result of Action
It’s known that 2-methylstyrene can react with other compounds to form various products .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methylstyrene. For instance, its storage temperature is recommended to be 2-8°C . Furthermore, it’s classified as a flammable liquid, indicating that it should be handled and stored carefully to prevent fire hazards .
属性
IUPAC Name |
1-ethenyl-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10/c1-3-9-7-5-4-6-8(9)2/h3-7H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZWEEGUWXZOKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
| Record name | 2-VINYL TOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0733 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25087-21-2 | |
| Record name | Benzene, 1-ethenyl-2-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25087-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2060599 | |
| Record name | o-Vinyltoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Acros Organics MSDS], LIGHT YELLOW LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | Poly(vinyltoluene) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16766 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-VINYL TOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0733 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
170 °C | |
| Record name | 2-Vinyltoluene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8457 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-VINYL TOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0733 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
58 °C (136 °F) - closed cup, 60 °C - open cup, 58 °C c.c. | |
| Record name | 2-Vinyltoluene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8457 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-VINYL TOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0733 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Insoluble in water, Soluble in benzene, chloroform, Solubility in water, mg/l at 25 °C: 117 (very slightly soluble) | |
| Record name | 2-Vinyltoluene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8457 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-VINYL TOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0733 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.9077 g/cu cm at 25 °C, 0.91 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
| Record name | 2-Vinyltoluene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8457 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-VINYL TOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0733 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 4.1 | |
| Record name | 2-VINYL TOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0733 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1.85 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.24 | |
| Record name | 2-Vinyltoluene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8457 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-VINYL TOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0733 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Product Name |
2-Methylstyrene | |
Color/Form |
Liquid | |
CAS RN |
611-15-4, 9017-21-4 | |
| Record name | 2-Methylstyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethenyl-2-methylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, ethenylmethyl-, homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009017214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, ethenylmethyl-, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | o-Vinyltoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylstyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.325 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-VINYLTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/556UO5CL44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Vinyltoluene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8457 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-VINYL TOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0733 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-68.50 °C, -69 °C | |
| Record name | 2-Vinyltoluene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8457 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-VINYL TOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0733 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Methylstyrene?
A1: 2-Methylstyrene has the molecular formula C9H10 and a molecular weight of 118.18 g/mol.
Q2: What spectroscopic techniques have been used to characterize 2-methylstyrene?
A2: Researchers have employed various spectroscopic methods to study 2-methylstyrene, including:
- Electron Spin Resonance (ESR) Spectroscopy: This technique revealed that radicals produced during electron beam grafting of styrene derivatives onto poly(tetrafluoroethylene-co-hexafluoro propylene) films persist for extended periods, even at room temperature, allowing for continuous grafting. []
- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR was utilized to analyze the gas-phase products formed during the ozonolysis of 2-methylstyrene in atmospheric simulation chambers. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Solid-State 13C{1H} CP/MAS NMR: This technique confirmed the purity and high degree of cross-linking in polymers formed from the reaction of 1,3,5-tris[(5-tert-butyl-3-formyl-4-hydroxyphenyl)ethynyl]benzene and ethylenediamine. []
- 13C NMR: This method was employed to study the reactivity ratios of dimethylamino(methyl)styrene isomers during radical copolymerization with styrene, providing insights into their electronic properties and reactivity. []
Q3: How is 2-methylstyrene used in material science?
A3: 2-Methylstyrene serves as a valuable monomer in polymer synthesis. It can be copolymerized with other monomers like styrene, α-olefins, and maleic anhydride to create materials with desired properties. [, , , ] For instance, copolymerization with chiral α-olefins yields optically active hydrocarbon polymers. []
Q4: What are the key products formed during the ozonolysis of 2-methylstyrene?
A4: The ozonolysis of 2-methylstyrene primarily yields formaldehyde, o-tolualdehyde (in the gas phase), and o-toluic acid (in the particulate phase). [] This reaction is significantly less efficient in forming secondary organic aerosol (SOA) compared to the ozonolysis of indene due to the formation of fewer condensable products. []
Q5: How does the structure of 2-methylstyrene influence its reactivity in ozonolysis?
A5: In 2-methylstyrene, the ozone predominantly adds to the less sterically hindered, monosubstituted double bond. [] This results in the formation of a single C8-monofunctionalized Criegee intermediate, leading to more volatile products and lower SOA mass compared to indene ozonolysis. []
Q6: Can chiral manganese-salen complexes catalyze the asymmetric epoxidation of 2-methylstyrene?
A6: Yes, chiral manganese-salen complexes effectively catalyze the asymmetric epoxidation of (Z)-2-methylstyrene. [] The synthesized p-acylthio(phenylacetylene)n substituted chiral manganese salen complexes, for example, achieve high diastereoselectivities (up to 20:1) and enantioselectivities (up to 89% ee). []
Q7: Have computational methods been used to study the reactions of 2-methylstyrene?
A7: Yes, density functional theory (DFT) calculations, specifically using the B3LYP functional, have been employed to investigate the acid-catalyzed and non-catalyzed ring-opening reactions of trans-2-methylstyrene oxide with acetate. [] These calculations provide insights into the reaction mechanism and energetics, contributing to our understanding of epoxide hydrolase catalysis. []
Q8: How are atmospheric concentrations of 2-methylstyrene and its degradation products measured?
A9: Researchers utilize techniques like thermal desorption chemical ionization aerosol mass spectrometry (TDCIAMS), gas chromatography coupled with mass spectrometry (GC-MS), and Fourier transform infrared spectroscopy (FTIR) to analyze the composition of secondary organic aerosols (SOA) formed from the atmospheric degradation of compounds like 2-methylstyrene. [, ]
Q9: What is the environmental impact of 2-methylstyrene?
A10: 2-methylstyrene is considered an anthropogenic volatile organic compound (VOC). Its release into the atmosphere contributes to the formation of secondary organic aerosols (SOA) through reactions with atmospheric oxidants such as ozone and hydroxyl radicals. [, ] These aerosols have implications for air quality, climate change, and human health.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




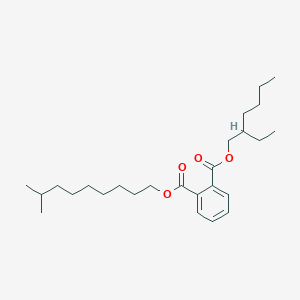

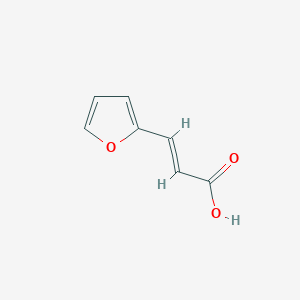

![(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B165342.png)


